2-(4-Boc-aminophenyl)-6-methylbenzoic acid
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Overview
Description
2-(4-Boc-aminophenyl)-6-methylbenzoic acid: is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-Boc-aminophenyl)-6-methylbenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine. This reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.
Formation of the Benzoic Acid Core: The protected amine is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride, such as methylbenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Hydrolysis: The final step involves hydrolyzing the ester group to form the carboxylic acid using an aqueous acid like hydrochloric acid (HCl).
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry:
2-(4-Boc-aminophenyl)-6-methylbenzoic acid is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers. Its protected amine group allows for selective reactions, making it a valuable building block in organic synthesis.
Biology:
In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. The Boc group can be selectively removed to reveal the free amine, which can then interact with biological molecules.
Medicine:
The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection and deprotection of functional groups.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Boc-aminophenyl)-6-methylbenzoic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amine from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group under acidic conditions, the free amine can participate in various chemical reactions, including nucleophilic substitution and coupling reactions.
Comparison with Similar Compounds
2-(4-Aminophenyl)-6-methylbenzoic acid: Similar structure but without the Boc protection, making it more reactive.
2-(4-Boc-aminophenyl)-benzoic acid: Similar structure but without the methyl group, affecting its reactivity and steric properties.
4-Boc-aminophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, used in different types of coupling reactions.
Uniqueness:
2-(4-Boc-aminophenyl)-6-methylbenzoic acid is unique due to its combination of a Boc-protected amine and a methyl-substituted benzoic acid core. This combination allows for selective reactions and protection strategies in complex organic synthesis, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-6-5-7-15(16(12)17(21)22)13-8-10-14(11-9-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCOFIPGRXEZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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